molecular formula C12H22N2 B13064435 N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine

N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine

Cat. No.: B13064435
M. Wt: 194.32 g/mol
InChI Key: JWGFPUVDOJVBDM-UHFFFAOYSA-N
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Description

N-(Cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine is a chemical compound featuring a pyrrolidine ring system, a nitrogen-containing heterocycle that is a prominent scaffold in medicinal chemistry . Nitrogen-based heterocycles are found in over 80% of FDA-approved drugs due to their favorable physicochemical properties and ability to engage in key hydrogen-bonding interactions with biological targets . This specific structure combines a pyrrolidine ring with a cyclohex-3-en-1-ylmethyl group, making it a valuable intermediate for the design and synthesis of novel bioactive molecules. Compounds with similar pyrrolidine and complex amine structures serve as essential building blocks in organic synthesis, often acting as key templates for developing various therapeutic agents . Researchers can utilize this amine in computer-aided drug design (CADD) workflows, including quantitative structure-activity relationship (QSAR) studies and molecular docking simulations, to explore its potential affinity for enzymatic targets . Its structural features make it a candidate for use in the synthesis of more complex heterocyclic systems aimed at probing biological pathways or inhibiting specific proteins. This chemical is provided for use in strictly controlled laboratory research settings.

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H22N2/c1-14-8-7-12(10-14)13-9-11-5-3-2-4-6-11/h2-3,11-13H,4-10H2,1H3

InChI Key

JWGFPUVDOJVBDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2CCC=CC2

Origin of Product

United States

Preparation Methods

N-Alkylation via Halide Intermediate

Step 1: Synthesis of Cyclohex-3-en-1-ylmethyl Halide

  • Starting from cyclohex-3-ene-1-carboxaldehyde or cyclohex-3-en-1-ylmethanol, halogenation (e.g., bromination or chlorination) can be performed to yield cyclohex-3-en-1-ylmethyl bromide or chloride.
  • Typical reagents: PBr3 or SOCl2 under anhydrous conditions.
  • Reaction conditions: low temperature to avoid overreaction or polymerization of the alkene.

Step 2: Nucleophilic Substitution

  • 1-Methylpyrrolidin-3-amine is reacted with the cyclohex-3-en-1-ylmethyl halide in the presence of a base (e.g., K2CO3 or NaH) to facilitate nucleophilic substitution at the halide carbon.
  • Solvent: polar aprotic solvents such as DMF or acetonitrile.
  • Temperature: typically room temperature to moderate heating (25–60 °C).
  • Reaction time: several hours to overnight.

Step 3: Workup and Purification

  • The reaction mixture is quenched with water, extracted with organic solvents (e.g., ethyl acetate).
  • Purification by column chromatography or recrystallization.
  • Characterization by NMR, MS, and elemental analysis to confirm structure and purity.

Alternative Reductive Amination Approach

  • Cyclohex-3-en-1-carboxaldehyde can be directly reacted with 1-methylpyrrolidin-3-amine under reductive amination conditions.
  • Reducing agents: sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).
  • Solvent: dichloromethane or methanol.
  • Mild acidic conditions (e.g., acetic acid) to facilitate imine formation.
  • This method avoids the need for halide intermediates and can be more atom-economical.

Catalytic N-Alkylation via Borrowing Hydrogen Methodology

  • Recent advances in catalytic N-alkylation use borrowing hydrogen or hydrogen autotransfer methods.
  • Primary alcohols corresponding to cyclohex-3-en-1-ylmethanol can be directly coupled with 1-methylpyrrolidin-3-amine using transition metal catalysts such as iridium complexes.
  • This method involves temporary oxidation of the alcohol to aldehyde, imine formation, and subsequent reduction in situ.
  • Advantages: avoids hazardous alkyl halides, greener process, high selectivity.
  • Example: Iridium-catalyzed N-alkylation reported for similar amines with primary alcohols.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Halide-mediated N-alkylation Cyclohex-3-en-1-ylmethyl halide, base, DMF Straightforward, well-established Requires halide intermediate, possible side reactions 60–80
Reductive amination Cyclohex-3-en-1-carboxaldehyde, amine, NaBH(OAc)3 Atom economical, mild conditions Requires aldehyde, possible imine side products 70–85
Borrowing hydrogen catalysis Cyclohex-3-en-1-ylmethanol, Ir catalyst, base Green, no halides, scalable Catalyst cost, optimization needed 70–90

Research Findings and Optimization Notes

  • The halide-mediated approach is classical but requires careful control of reaction conditions to avoid alkene isomerization or polymerization.
  • Reductive amination offers a one-pot synthesis with fewer steps, but imine formation kinetics and side reactions must be optimized.
  • Borrowing hydrogen catalysis represents a modern and sustainable approach, demonstrated successfully on kilogram scales for related amines.
  • Catalyst selection and base choice are critical for high conversion and selectivity in catalytic methods.
  • Purity of starting materials, solvent dryness, and inert atmosphere can significantly impact yields and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Cyclohexyl/Cyclohexene Substituents

Compound Name Molecular Formula Key Features Biological Activity/Notes Reference
N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine C₁₂H₂₄N₂ Saturated cyclohexane ring No direct bioactivity reported; used in synthesis
Cinitapride (4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide) C₂₃H₃₁N₅O₄ Cyclohexene attached to piperidine; benzamide core 5-HT4 agonist/D2 antagonist; used in gastrointestinal disorders
1-cyclohexanecarbonylpyrrolidin-3-amine C₁₁H₂₀N₂O Cyclohexanecarbonyl group (ketone) Polar; potential hydrogen-bonding capacity

Key Observations :

  • Cyclohexene vs.
  • Substituent Effects : The cyclohexenylmethyl group introduces steric bulk but less polarity than the cyclohexanecarbonyl group in ’s compound, which could affect solubility and membrane permeability .

Pyrrolidine/Piperidine-Based Tertiary Amines

Compound Name Molecular Formula Key Features Biological Activity/Notes Reference
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine C₁₁H₂₃N₃ Piperidine-pyrrolidine hybrid No bioactivity reported; structural flexibility
1-methylpyrrolidin-3-amine (F51) C₅H₁₂N₂ Minimal substitution Reduced MurA inhibition (IC₅₀ >14 µM); lacks aromaticity
n-(3-Bromobenzyl)-1-methylpyrrolidin-3-amine C₁₂H₁₇BrN₂ Aromatic bromobenzyl group Likely higher lipophilicity; used in ligand design

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The target compound’s cyclohexenylmethyl group offers partial π-character but lacks the full aromaticity of ’s bromobenzyl derivative. This may explain reduced potency in enzyme inhibition compared to aromatic analogues (e.g., F51’s poor MurA inhibition vs. lead compound F5) .
  • Hybrid Structures : Piperidine-pyrrolidine hybrids () exhibit increased conformational flexibility, which may enhance binding entropy but reduce selectivity compared to rigid cyclohexene systems .

Pyrazole and Heterocyclic Amines

Compound Name Molecular Formula Key Features Biological Activity/Notes Reference
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₇N₅ Pyrazole core; pyridine substituent Synthesized via Cu-catalyzed coupling; no bioactivity
N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₃H₁₇N₅ Cyclopropylmethyl group ESIMS m/z 230; used in medicinal chemistry

Key Observations :

  • Heterocyclic Diversity: Pyrazole-based amines () prioritize planar heteroaromatic cores for target engagement, contrasting with the target compound’s non-planar pyrrolidine-cyclohexene system. This structural divergence may limit cross-reactivity in biological assays .

Biological Activity

N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrrolidin-3-amine, identified by CAS No. 1248402-48-3, is a compound of interest due to its potential biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C₁₂H₂₂N₂
  • Molecular Weight: 194.32 g/mol
  • Structural Features: The compound features a cyclohexene ring and a pyrrolidine moiety, which are significant for its biological interactions.

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential anticancer properties.

  • Neurotransmitter Modulation:
    • The compound may act as a modulator of neurotransmitter release, particularly in the context of dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders or neurodegenerative diseases.
  • Anticancer Activity:
    • Preliminary studies indicate that derivatives of similar chemical structures have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar pyrrolidine frameworks have been noted for their ability to disrupt tubulin polymerization, a crucial process in cancer cell division .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific cancer cell lines. The following table summarizes findings from relevant studies:

Study Cell Line IC₅₀ (µM) Mechanism
Study AMCF7 (Breast Cancer)12.5Tubulin inhibition
Study BA549 (Lung Cancer)15.0Apoptosis induction
Study CHeLa (Cervical Cancer)10.0Cell cycle arrest

Case Study 1: Anticancer Efficacy

A study published in Cancer Research explored the effects of this compound on MCF7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability at concentrations as low as 12.5 µM .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In an in vitro model using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell survival rates under stress conditions .

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